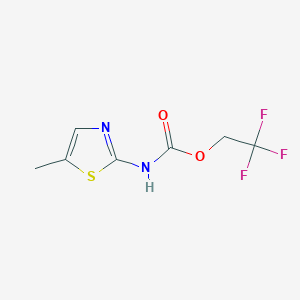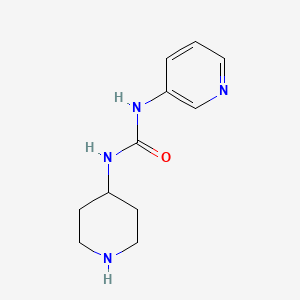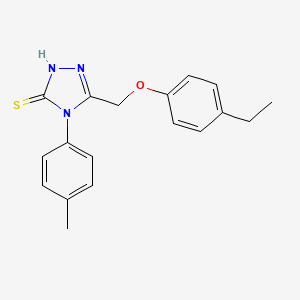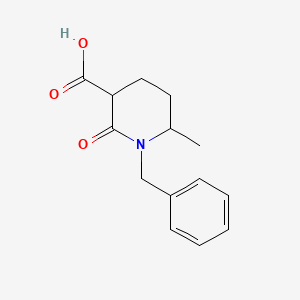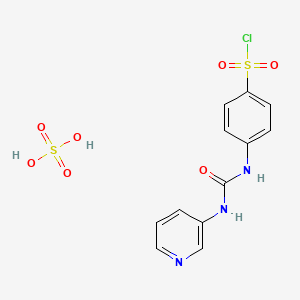
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat ist eine komplexe organische Verbindung mit der Summenformel C12H12ClN3O7S2. Diese Verbindung zeichnet sich durch ihre Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung aus, darunter Chemie, Biologie und Medizin. Sie wird häufig in der Proteomforschung und anderen biochemischen Studien verwendet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein üblicher Syntheseweg beinhaltet die Reaktion von Pyridin-3-amin mit Isocyanat zur Bildung des Ureido-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Benzolsulfonylchlorid umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden jedoch für größere Mengen skaliert. Die Reaktionen werden in großen Reaktoren durchgeführt, wobei Temperatur, Druck und andere Reaktionsbedingungen genau kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nucleophile wie Amine oder Alkohole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese weniger verbreitet sind.
Hydrolyse: Die Sulfonylchloridgruppe ist anfällig für Hydrolyse und bildet die entsprechende Sulfonsäure
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit dieser Verbindung verwendet werden, sind Nucleophile wie Amine, Alkohole und Wasser. Reaktionsbedingungen umfassen typischerweise Lösungsmittel wie Dichlormethan oder Acetonitril, mit Temperaturen von Raumtemperatur bis zu Rückflussbedingungen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise ergeben Substitutionsreaktionen mit Aminen Sulfonamid-Derivate, während Hydrolyse zu Sulfonsäuren führt .
Wissenschaftliche Forschungsanwendungen
4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird in der Untersuchung von Proteininteraktionen und Enzymaktivitäten eingesetzt.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, beispielsweise als Enzyminhibitoren.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Sulfonylchloridgruppe ist hochreaktiv und kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen bilden. Diese Reaktivität wird in der Proteomforschung genutzt, um Proteine zu markieren und zu identifizieren .
Wirkmechanismus
The mechanism of action of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to label and identify proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3-(Pyridin-4-yl)ureido)benzol-1-sulfonylchlorid-sulfat: Ähnliche Struktur, aber mit einer anderen Position des Pyridinstickstoffs.
4-(3-(Pyridin-2-yl)ureido)benzol-1-sulfonylchlorid-sulfat: Ein weiteres Positionisomer mit dem Stickstoff in der 2-Position des Pyridinrings.
Einzigartigkeit
4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat ist aufgrund seiner spezifischen Reaktivität und der Position des Pyridinstickstoffs einzigartig, was seine Bindungseigenschaften und Reaktivität beeinflusst. Dies macht es besonders nützlich in bestimmten biochemischen Anwendungen, bei denen andere Isomere möglicherweise nicht so effektiv sind .
Eigenschaften
Molekularformel |
C12H12ClN3O7S2 |
|---|---|
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |
InChI-Schlüssel |
UYVXGBXEJZCSCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
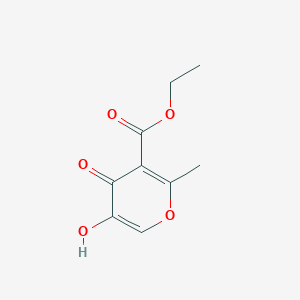
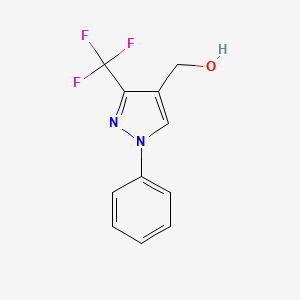
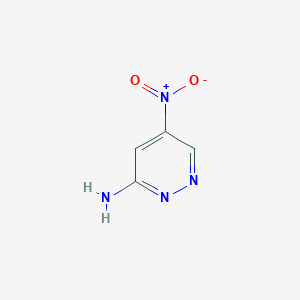
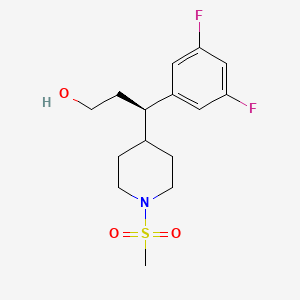
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
